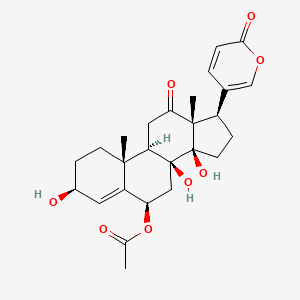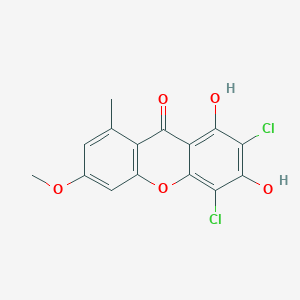
Thiophaninic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophaninic acid is a member of xanthones.
科学的研究の応用
1. Use in Biomedical Applications
Thiophaninic acid derivatives have shown potential in various biomedical applications. For instance, they can be used as building blocks for incorporating DNA oligonucleotides onto gold nanoparticles, which are important in diagnostic tools and gene silencing experiments. This application is particularly useful due to the higher stability and loadings of gold nanoparticles functionalized with thiophaninic acid-derived oligonucleotides compared to those prepared with conventional thiol-oligonucleotides (Pérez-Rentero et al., 2014).
2. Role in Modulating Macrophage Polarization and Metabolism
Thioholgamide A, a product derived from thiophaninic acid, demonstrates intriguing effects on cancer cells and macrophages. It has potent anti-proliferative activities at nanomolar concentrations and modulates cell metabolism by inhibiting oxidative phosphorylation. This metabolic modulation results in the repolarization of tumor-promoting human monocyte-derived macrophages, indicating its potential as an anti-cancer agent (Dahlem et al., 2020).
3. Application in Thermochemical Studies
Thiophene-based compounds, which include thiophaninic acid derivatives, are important in drug design, biodiagnostics, and electronic devices. A study on the thermochemical properties of 2- and 3-thiopheneacetic acid methyl esters, closely related to thiophaninic acid, provides insights into their stabilities and potential applications in various fields (Roux et al., 2007).
4. Potential in Gene Therapy and Antibacterials
Thiophaninic acid-related compounds have been explored for their potential in various biotechnological applications, including gene therapy and antibacterials. For example, bacteriophages, which may incorporate thiophaninic acid derivatives, are being studied for their applications in delivering protein and DNA vaccines, as gene therapy delivery vehicles, and as alternatives to antibiotics (Clark & March, 2006).
特性
製品名 |
Thiophaninic acid |
|---|---|
分子式 |
C15H10Cl2O5 |
分子量 |
341.1 g/mol |
IUPAC名 |
2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3 |
InChIキー |
PCGGYLLGIFFWCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



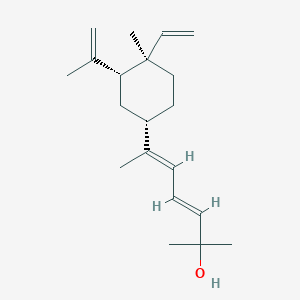
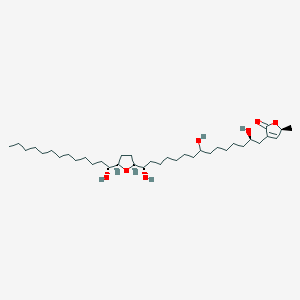
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
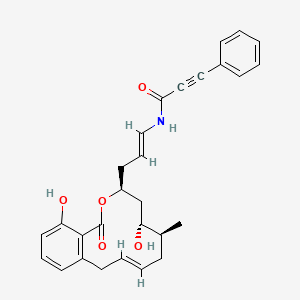
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
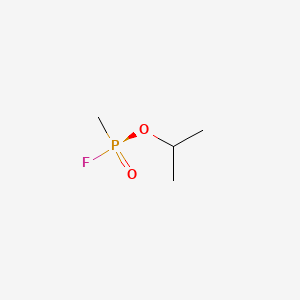
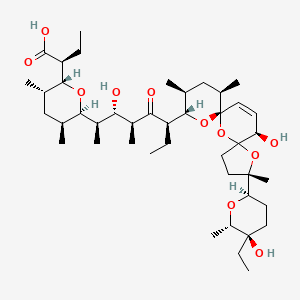
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
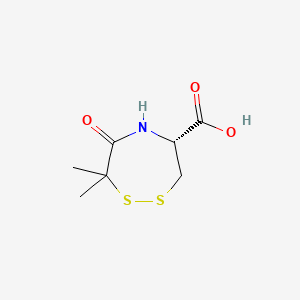
![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
